molecular formula C10H13NO3 B8366279 2-[4-(2-Aminoethoxy)-phenyl]acetic acid

2-[4-(2-Aminoethoxy)-phenyl]acetic acid

Cat. No.: B8366279
M. Wt: 195.21 g/mol
InChI Key: HRLOXNMSNXIENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Phenylacetic Acid Derivatives and Amino Acid Scaffolds

The structure of 2-[4-(2-Aminoethoxy)-phenyl]acetic acid can be deconstructed into two key components: a phenylacetic acid backbone and an amino acid-like side chain.

Phenylacetic Acid Derivatives: Phenylacetic acid (PAA) and its derivatives are a well-established class of compounds with a broad range of applications. PAA itself is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans. wikipedia.org In the pharmaceutical industry, the PAA core is found in numerous drugs, including the anti-inflammatory agent diclofenac and penicillin G. wikipedia.orgsigmaaldrich.comresearchgate.net The versatility of the phenylacetic acid scaffold allows for a wide array of chemical modifications, making it a frequent starting point for the synthesis of new bioactive molecules. biosynth.com

Amino Acid Scaffolds: Amino acids are the fundamental building blocks of proteins and are integral to countless biological processes. Beyond their natural role, both natural and unnatural amino acids are invaluable tools in drug discovery. bldpharm.com They serve as chiral building blocks and molecular scaffolds to create complex molecules with specific three-dimensional arrangements, which is crucial for interacting with biological targets like enzymes and receptors. bldpharm.comechemi.com The aminoethoxy group in this compound provides a flexible, amino-containing side chain that can mimic natural amino acid structures and participate in crucial intermolecular interactions such as hydrogen bonding.

The combination of these two motifs in one molecule results in a hybrid structure with the potential for diverse chemical and biological activities.

Significance as a Privileged Structure for Chemical Modification

The concept of a "privileged structure" is central to modern medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds provide an efficient starting point for drug discovery, as they often possess favorable pharmacokinetic properties and are amenable to chemical diversification. google.com

The this compound framework can be considered a privileged structure for several reasons:

Versatility for Derivatization: The molecule possesses multiple reactive sites for chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups. The primary amine of the aminoethoxy side chain can be acylated, alkylated, or used in the formation of various heterocyclic rings. The aromatic ring itself can also undergo substitution reactions.

Three-Dimensional Diversity: The flexible ethoxy linker allows the terminal amino group to adopt various spatial orientations relative to the phenylacetic acid core. This conformational flexibility can be crucial for optimizing interactions with diverse biological targets.

Mimicry of Natural Ligands: The presence of both an acidic group (carboxylic acid) and a basic group (amine) allows the molecule to mimic the zwitterionic character of natural amino acids, potentially enabling it to interact with transporters and enzymes that recognize amino acid motifs. biosynth.com

Overview of Research Paradigms and Current Directions in Related Chemical Entities

While direct research on this compound is limited, the research paradigms for its constituent parts and related analogs are well-established and provide insight into its potential applications.

Current research often focuses on synthesizing libraries of phenylacetic acid derivatives to explore their therapeutic potential in areas such as oncology, inflammation, and neurological disorders. google.comorgsyn.org For instance, derivatives of 4-aminophenylacetic acid have been investigated for their antimicrobial properties. biosynth.com The synthesis of these compounds often involves multi-step processes, including the reduction of a nitro group or the hydrolysis of a nitrile to form the final acid. nih.gov

Similarly, the incorporation of amino acid and amino alcohol scaffolds into drug candidates is a burgeoning field. These moieties can improve the solubility, cell permeability, and target-binding affinity of molecules. The use of unnatural amino acids, in particular, allows for the creation of novel peptide and non-peptide structures with enhanced stability and biological activity. bldpharm.comechemi.com

The convergence of these research streams suggests that hybrid molecules like this compound are valuable probes for chemical biology and potential starting points for the development of new therapeutic agents. Future research could focus on the synthesis of a library of derivatives of this compound to screen for various biological activities, leveraging its status as a privileged and versatile chemical scaffold.

Data on Related Phenylacetic Acid Derivatives

Due to the limited availability of specific experimental data for this compound, the following table presents physicochemical properties of closely related analogs to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Phenylacetic acidC₈H₈O₂136.15103-82-2 researchgate.net
2-(4-Aminophenyl)acetic acidC₈H₉NO₂151.161197-55-3 google.com
2-Amino-2-phenylacetic acidC₈H₉NO₂151.162912-62-1 (racemic)
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acidC₁₁H₁₃NO₄223.2291134-09-7 nih.gov

This table is for illustrative purposes and shows data for structurally related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[4-(2-aminoethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)

InChI Key

HRLOXNMSNXIENF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCN

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 2 Aminoethoxy Phenyl Acetic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-[4-(2-Aminoethoxy)-phenyl]acetic acid, the primary disconnection points are the ether bond and the carbon-carbon bond of the acetic acid side chain.

The most logical primary disconnection is the C-O ether bond. This simplifies the molecule into two key synthons: a 4-hydroxyphenylacetic acid derivative and a 2-aminoethoxy synthon. amazonaws.com The corresponding real-world reagents would be an ester of 4-hydroxyphenylacetic acid and a 2-haloethylamine derivative where the amine is protected to prevent self-reaction.

A further disconnection on the 4-hydroxyphenylacetic acid intermediate breaks the C-C bond between the aromatic ring and the acetic acid moiety. This leads back to precursors such as a substituted benzyl (B1604629) cyanide or a substituted styrene (B11656), which can be converted to the phenylacetic acid structure through established chemical transformations. This multi-level disconnection provides a flexible framework for designing a viable synthetic route.

Synthesis Routes for the Phenylacetic Acid Moiety

A common and effective method for preparing phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) precursors. google.com This transformation can be achieved under either acidic or basic conditions. The precursor, 4-hydroxybenzyl cyanide, or a protected version thereof, is central to this approach.

One documented route begins with benzyl phenyl ether, which undergoes chloromethylation to form 4-benzyloxybenzyl chloride. google.com This intermediate is then reacted with an alkali metal cyanide, such as sodium cyanide, to yield 4-benzyloxyphenylacetonitrile. The final step involves acid-catalyzed hydrolysis, which simultaneously converts the nitrile group to a carboxylic acid and cleaves the benzyl ether protecting group to reveal the desired 4-hydroxyphenylacetic acid. google.com

StepReactantsReagents/ConditionsProduct
1Benzyl phenyl etherFormaldehyde, Hydrogen chloride4-Benzyloxybenzyl chloride
24-Benzyloxybenzyl chlorideAlkali metal cyanide (e.g., NaCN)4-Benzyloxyphenylacetonitrile
34-BenzyloxyphenylacetonitrileAcid catalyst (e.g., HCl, H₂SO₄), Water4-Hydroxyphenylacetic acid

This interactive table summarizes a synthetic pathway to 4-hydroxyphenylacetic acid via a benzyl cyanide intermediate. google.com

An alternative strategy involves the oxidative conversion of styrene derivatives. The relevant starting material for this approach is 4-vinylphenol. wikipedia.org Modern synthetic methods have been developed to achieve this transformation under mild, metal-free conditions.

One such method employs a combination of molecular iodine and oxone for the catalytic, regioselective oxygenation of vinylarenes. rsc.org This process proceeds through a tandem iodofunctionalization and de-iodination-induced rearrangement to yield the corresponding phenylacetic acid derivative. This approach avoids the use of toxic heavy metals and represents a greener alternative to traditional oxidation methods. The starting material, 4-vinylphenol, can be synthesized from p-coumaric acid via enzymatic decarboxylation or through the dehydrogenation of 4-ethylphenol. wikipedia.orgnih.gov

Starting MaterialKey ReagentsReaction TypeProduct
4-VinylphenolMolecular Iodine (I₂), OxoneMetal-free oxidative rearrangement4-Hydroxyphenylacetic acid

This interactive table outlines the key components for the oxidative conversion of 4-vinylphenol. rsc.org

Decarboxylation reactions provide another powerful tool for carbon chain manipulations. wikipedia.org In the context of synthesizing phenylacetic acids, the malonic ester synthesis is a classic and versatile method. masterorganicchemistry.com This approach would involve the synthesis of a substituted malonic acid, specifically (4-hydroxyphenyl)malonic acid, which is then decarboxylated to the target structure.

The final decarboxylation step, which removes one of the two carboxyl groups, is typically achieved by heating. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes to the final phenylacetic acid product. masterorganicchemistry.com More advanced protocols have also been developed, including photoredox-catalyzed decarboxylations that can proceed under milder conditions. For instance, systems using an acridinium (B8443388) photooxidant can effectively decarboxylate malonic acid derivatives. nih.govnih.gov

PrecursorConditionsKey FeatureProduct
(4-Hydroxyphenyl)malonic acidHeatThermal elimination of CO₂4-Hydroxyphenylacetic acid
(4-Hydroxyphenyl)malonic acidAcridinium photooxidant, Visible lightPhotoredox catalysis4-Hydroxyphenylacetic acid

This interactive table compares thermal and photoredox decarboxylation methods. masterorganicchemistry.comnih.gov

Introduction and Functionalization of the 2-Aminoethoxy Side Chain

With the 4-hydroxyphenylacetic acid core in hand (or a suitably protected version), the final stage of the synthesis is the introduction of the 2-aminoethoxy side chain.

The key transformation in this step is the formation of an ether bond between the phenolic oxygen of the 4-hydroxyphenylacetic acid moiety and the 2-aminoethoxy group. The Williamson ether synthesis is the most common and direct method for achieving this.

In this approach, the phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with an ethyl halide carrying a protected amino group. It is crucial to use a protected amine, such as N-(tert-butoxycarbonyl)-2-bromoethylamine or 2-phthalimidoethyl bromide, to prevent the amine from acting as a competing nucleophile. Furthermore, the carboxylic acid of the phenylacetic moiety is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from being deprotonated by the base used for phenoxide formation.

The synthesis sequence is as follows:

Protection: The carboxylic acid of 4-hydroxyphenylacetic acid is converted to an ester (e.g., methyl 2-(4-hydroxyphenyl)acetate).

Deprotonation: The protected intermediate is treated with a base to form the corresponding phenoxide.

Alkylation: The phenoxide is reacted with a protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine).

Deprotection: The protecting groups on the amine and the carboxylic acid are removed in the final steps to yield this compound.

This strategic use of protecting groups ensures that the ether formation occurs selectively at the desired positions, leading to the successful synthesis of the target compound.

Amine Group Introduction through Phthalimido or Protected Amine Intermediates

A common and effective strategy for introducing the primary amine of the aminoethoxy moiety involves the use of a phthalimido-protected intermediate. This method prevents unwanted side reactions of the otherwise reactive amine group during the construction of the core molecule. The phthalimide (B116566) group serves as a robust protecting group that can be removed reliably in a final step.

The typical sequence involves the O-alkylation of a 4-hydroxyphenylacetic acid derivative with an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide. The reaction is generally carried out under basic conditions to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the haloalkane. The phthalimido group is subsequently removed, most commonly by treatment with hydrazine (B178648) hydrate (B1144303), to liberate the free primary amine and yield the target compound.

An alternative pathway involves starting with 2-[2-(2-chloroethoxy)ethoxy]-ethanol, converting the chloride to an iodide, and then reacting it with potassium phthalimide to form the phthalimido derivative. google.com This intermediate is then oxidized, and the phthalimido group is cleaved to yield the amine. google.com

Table 1: General Steps for Amine Introduction via Phthalimido Intermediate
StepDescriptionTypical ReagentsIntermediate Formed
1Alkylation of Phenol (B47542)4-Hydroxyphenylacetic acid ester, N-(2-bromoethyl)phthalimide, Base (e.g., K₂CO₃)Ester of 2-[4-(2-Phthalimidoethoxy)-phenyl]acetic acid
2Deprotection (Phthalimide Cleavage)Hydrazine hydrate (NH₂NH₂·H₂O)Ester of this compound
3Ester HydrolysisAqueous base (e.g., NaOH) followed by acid workupThis compound

Protection and Deprotection Strategies for the Amino Functionality (e.g., Fmoc, Boc, Alloc, Z-protected derivatives)

The choice of a protecting group for the amino functionality is crucial, especially in syntheses where other parts of the molecule might be sensitive to the deprotection conditions. The most commonly used protecting groups in this context are acid-labile (like Boc) or base-labile (like Fmoc), allowing for orthogonal protection strategies. google.comorganic-chemistry.org

Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. jk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. jk-sci.com The Boc group is stable to a wide range of nucleophiles and bases but is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). wikipedia.org The synthesis of Boc-protected derivatives of related aminoethoxy acetic acid compounds has been reported with high yields. google.com

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. google.com It is stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. broadpharm.com This orthogonal stability compared to the Boc group makes it valuable in complex multi-step syntheses. organic-chemistry.org The synthesis of Fmoc-protected aminoethoxy acetic acid derivatives is well-documented, often involving the conversion of a free amino alcohol to the Fmoc derivative before oxidation to the carboxylic acid. google.comgoogle.com

Alloc (Allyloxycarbonyl): The Alloc group can be introduced using allyl chloroformate. A key advantage of the Alloc group is its unique deprotection mechanism, which involves palladium-catalyzed cleavage, often with a scavenger like phenylsilane. nih.gov This provides an additional layer of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. ub.edu The synthesis of Alloc-protected aminoethoxy acetic acid derivatives has been described as a facile and cost-efficient process. google.com

Z (Benzyloxycarbonyl or Cbz): The Z group is another widely used protecting group, introduced via benzyl chloroformate. It is stable to mildly acidic and basic conditions. Deprotection is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst), which cleaves the benzyl group. google.comgreentech.fr

Table 2: Comparison of Amino Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl) wikipedia.orgStable to base, hydrogenation
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu google.comBase (e.g., Piperidine) broadpharm.comStable to acid, hydrogenation
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger nih.govStable to acid and base
BenzyloxycarbonylZ or CbzBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd) greentech.frStable to mild acid/base

Multi-step Synthetic Sequences for Constructing the Aminoethoxy-Phenyl Linkage

The core structure of the target molecule, specifically the ether linkage between the phenyl ring and the aminoethoxy side chain, can be constructed through several synthetic routes. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

One predominant route is the Williamson Ether Synthesis . evitachem.com This method involves the reaction of a phenolate (B1203915) with an alkyl halide. For the synthesis of this compound, this typically starts with an ester of 4-hydroxyphenylacetic acid. The phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF, and the resulting phenoxide then reacts with a protected 2-haloethylamine (e.g., 2-chloroethylamine (B1212225) hydrochloride or N-(2-bromoethyl)phthalimide). Subsequent deprotection of the amine and hydrolysis of the ester yield the final product. evitachem.com

An alternative, more modern approach is the Palladium-catalyzed C-O bond formation (Buchwald-Hartwig amination variant) . evitachem.com This pathway can start from 4-bromophenylacetic acid and 2-aminoethanol. The palladium catalyst, in conjunction with a suitable ligand like XPhos, facilitates the coupling of the aryl bromide with the alcohol, forming the desired ether linkage. This method can offer advantages in terms of milder reaction conditions and potentially higher yields compared to the classical Williamson ether synthesis. evitachem.com

Optimized Reaction Conditions and Yield Enhancement Studies

For the Williamson ether synthesis route starting from 4-hydroxyphenylacetic acid, using anhydrous polar aprotic solvents like dimethylformamide (DMF) is crucial to facilitate the deprotonation of the phenol and minimize side reactions like hydrolysis. evitachem.com Studies comparing different synthetic routes have reported yields in the range of 68–75% for this method. evitachem.com

The palladium-catalyzed route has been reported to achieve higher yields, with some studies indicating yields as high as 82%. evitachem.com Optimization in this context involves screening different palladium catalysts, ligands, and bases to find the most effective combination for the specific substrates.

Table 3: Comparative Analysis of Synthetic Routes and Yields
Synthetic RouteStarting MaterialsKey ReagentsReported YieldReference
Williamson Ether Synthesis4-Hydroxyphenylacetic acid2-Chloroethylamine, K₂CO₃, DMF68–75% evitachem.com
Pd-catalyzed C-O Coupling4-Bromophenylacetic acid, 2-AminoethanolPd(OAc)₂, XPhos82% evitachem.com
Multi-step (Boc-protected)(Not specified)(Process avoids intermediate purification)~88% (as salt) google.com
Multi-step (Alloc-protected)(Not specified)(Process avoids intermediate purification)~50% (as oil) google.com

Scalable Synthesis Protocols for Research and Development

For the compound to be viable for research and development purposes, its synthesis must be scalable. A scalable protocol prioritizes cost-efficiency, safety, and operational simplicity without compromising yield or purity. Methodologies developed for PEG-like spacers, including derivatives of aminoethoxy acetic acid, have focused on these aspects. google.com

Key features of a scalable synthesis include:

Cost-Effective Starting Materials: Utilizing readily available and inexpensive precursors is fundamental.

Robust Reactions: The chemical transformations should be reliable and tolerant of minor variations in conditions, minimizing batch-to-batch variability.

Avoidance of Hazardous Reagents: Whenever possible, hazardous or difficult-to-handle reagents (e.g., pyrophoric bases) are replaced with safer alternatives.

Minimal Purification Steps: Processes that avoid the need for isolation and purification of intermediates, such as flash column chromatography, are highly desirable for scale-up. google.com A "one-pot" or telescoped reaction sequence can significantly reduce processing time, solvent waste, and cost. google.com

The development of facile synthetic routes that result in high yield and purity for protected aminoethoxy acetic acid derivatives, and which can be used for both solution-phase and solid-phase synthesis, demonstrates a clear path toward scalable production for research and development applications. google.com

Advanced Analytical and Spectroscopic Characterization of 2 4 2 Aminoethoxy Phenyl Acetic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 2-[4-(2-Aminoethoxy)-phenyl]acetic acid (molecular formula: C₁₀H₁₃NO₃), HRMS provides a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Typically, electrospray ionization (ESI) is employed as the ionization source due to the polar nature of the molecule, containing both an acidic carboxylic acid group and a basic amino group. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z (monoisotopic)
[M+H]⁺196.0968
[M+Na]⁺218.0787
[M-H]⁻194.0823

Note: Data is predicted based on the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Key fragment ions would be expected from the cleavage of the ether bond, the loss of the carboxylic acid group, and fragmentation of the aminoethoxy side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the detailed molecular structure of an organic compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides information about the chemical environment of each atom and their connectivity.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (aromatic, ortho to CH₂COOH)~7.2Doublet2H
H (aromatic, ortho to OCH₂)~6.9Doublet2H
O-CH₂ -CH₂-NH₂~4.1Triplet2H
O-CH₂-CH₂ -NH₂~3.1Triplet2H
Ph-CH₂ -COOH~3.6Singlet2H
-NH₂ Variable (broad)Singlet2H
-COOH Variable (broad)Singlet1H

Note: Predicted values are based on the analysis of structurally similar compounds. Actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)~175
C (aromatic, attached to O)~158
C (aromatic, attached to C)~128
C H (aromatic)~130
C H (aromatic)~115
O-C H₂-CH₂-NH₂~68
O-CH₂-C H₂-NH₂~41
Ph-C H₂-COOH~40

Note: Predicted values are based on the analysis of structurally similar compounds. Actual chemical shifts can vary depending on the solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the two methylene (B1212753) groups of the aminoethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Table 4: Expected Infrared and Raman Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
N-H (Amine)3400-3250 (two bands)Symmetric and asymmetric stretching
C-H (Aromatic)3100-3000Stretching vibration
C-H (Aliphatic)3000-2850Stretching vibration
C=O (Carboxylic Acid)1725-1700Stretching vibration
C=C (Aromatic)1600-1450Ring stretching
C-O (Ether)1250-1000Asymmetric and symmetric stretching
C-N (Amine)1250-1020Stretching vibration

The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and the N-H stretches of the primary amine. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of such compounds. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would provide good separation of the target compound from any impurities. Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs, such as 254 nm.

Gas Chromatography (GC): Due to the low volatility and polar nature of the amino acid, direct analysis by GC is challenging. Derivatization of the carboxylic acid and amino groups to form more volatile esters and amides, respectively, would be necessary for successful GC analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase would be a mixture of a polar organic solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane (B92381) or dichloromethane), with the exact ratio depending on the desired separation. Visualization can be achieved using UV light or by staining with an appropriate reagent such as ninhydrin (B49086), which reacts with the primary amine to produce a colored spot.

By employing these advanced analytical and spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the compound's polarity, stemming from the carboxylic acid and primary amine groups, reverse-phase HPLC (RP-HPLC) is the most suitable method for its analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel, is used. sigmaaldrich.com The mobile phase consists of a polar solvent mixture, such as acetonitrile and water, with an acid modifier like formic acid or phosphoric acid. sielc.comnih.gov The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group and ensuring a sharp, symmetrical peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light, typically around 215-230 nm. sigmaaldrich.comnih.gov The purity of the compound can be assessed by the presence of a single major peak, and quantification can be performed by comparing the peak area to that of a certified reference standard.

Table 1: Illustrative HPLC Method for this compound Analysis

Parameter Condition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient Elution (e.g., 75:25 A:B) sigmaaldrich.com
Flow Rate 1.0 mL/min nih.gov
Column Temperature 35-40 °C sigmaaldrich.comnih.gov
Detection UV at 215 nm sigmaaldrich.com

| Injection Volume | 5-10 µL sigmaaldrich.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high boiling point and low volatility, this compound itself is not directly amenable to GC-MS analysis without prior derivatization. However, GC-MS is exceptionally useful for identifying and quantifying volatile intermediates and potential impurities that may arise during its synthesis.

For instance, precursors such as 4-hydroxyphenylacetic acid or its esters could be monitored. To make such polar precursors suitable for GC analysis, a derivatization step is often required to convert the polar -OH and -COOH groups into more volatile silyl (B83357) ethers and esters. frontiersin.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. frontiersin.org The gas chromatograph separates the volatile components of the reaction mixture, and the mass spectrometer provides mass-to-charge ratio data, which allows for the definitive identification of each component by comparing its mass spectrum to spectral libraries like that of the National Institute of Standards and Technology (NIST). researchgate.net

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Synthesis Intermediates

Parameter Condition
GC System Agilent 6890N or similar embrapa.br
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C embrapa.br
Oven Program Initial 50 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
MS Detector Time-of-Flight (TOF) or Quadrupole embrapa.br
Ionization Mode Electron Ionization (EI) at 70 eV frontiersin.org

| Mass Range | 50-550 m/z researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. sigmaaldrich.comrsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time.

The stationary phase is typically a silica gel plate (e.g., Silica gel 60 F₂₅₄). rsc.orgmdpi.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The choice of eluent is critical and depends on the polarity of the reactants and products. A common starting point for aromatic acids is a mixture of a nonpolar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgrsc.org For polar, amino acid-containing compounds, more polar solvent systems such as n-butanol, acetic acid, and water may be required to achieve adequate separation. researchgate.net After the solvent front has ascended the plate, the plate is removed, dried, and visualized. The spots corresponding to different compounds can be seen under UV light (typically at 254 nm) due to the UV-absorbing phenyl ring. rsc.org The relative positions of the spots (retention factor, Rƒ) indicate the progress of the reaction.

Table 3: Common TLC Systems for Monitoring Synthesis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ coated aluminum or glass plates rsc.orgrsc.org
Mobile Phase (Eluent) - n-Hexane:Ethyl Acetate (varying ratios, e.g., 1:1) rsc.org- Chloroform:Methanol:Acetic Acid (e.g., 4:5:1) researchgate.net- n-Butanol:Acetic Acid:Water (e.g., 2:1:1) researchgate.net

| Visualization | UV lamp (254 nm) rsc.org or chemical staining (e.g., ninhydrin for the amino group) hplc.skupatras.gr |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as 2-[4-(Carboxymethyl)phenoxy]acetic acid, demonstrates the type of information that can be obtained. nih.gov

For a suitable single crystal, the analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In the case of this compound, strong hydrogen bonds involving the carboxylic acid group (forming dimers) and the amino group are expected to play a significant role in forming a three-dimensional network. nih.govresearchgate.net

Table 4: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (based on similar structures nih.gov)

Parameter Value
Empirical formula C₁₀H₁₃NO₃
Formula weight 195.21
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.5 Å, b = 5.5 Å, c = 16.0 Åβ = 105°
Volume 890 ų
Z (molecules per unit cell) 4
Calculated density 1.45 g/cm³
Refinement method Full-matrix least-squares on F²

| Final R indices | R₁ ≈ 0.05, wR₂ ≈ 0.13 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial check on the purity and empirical formula of the synthesized this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₁₀H₁₃NO₃. evitachem.com A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's compositional integrity.

Table 5: Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percent (%)
Carbon C 12.011 10 120.11 61.53%
Hydrogen H 1.008 13 13.104 6.71%
Nitrogen N 14.007 1 14.007 7.18%
Oxygen O 15.999 3 47.997 24.59%

| Total | | | | 195.218 | 100.00% |

Table 6: List of Mentioned Chemical Compounds

Compound Name
This compound
2-[4-(Carboxymethyl)phenoxy]acetic acid
4-Aminophenylacetic acid
4-hydroxyphenylacetic acid
Acetic acid
Acetonitrile
n-Butanol
Chloroform
Ethyl acetate
Formic acid
n-Hexane
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Ninhydrin
Petroleum ether
Phosphoric acid

Computational Chemistry and Molecular Modeling of 2 4 2 Aminoethoxy Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can provide insights into molecular stability, reactivity, and various spectroscopic properties. For 2-[4-(2-Aminoethoxy)-phenyl]acetic acid, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) could be utilized to compute a range of electronic and thermodynamic properties.

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. Additionally, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment3.8 DIndicates a polar nature, influencing solubility and intermolecular interactions.
Total Energy-1250 HartreeRepresents the total electronic energy of the molecule in its ground state.

Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its conformational landscape and flexibility in a simulated environment, such as in water or a lipid bilayer.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings for this compound

ParameterValue/DescriptionPurpose
Simulation SoftwareGROMACS/AMBERStandard software packages for MD simulations.
Force FieldCHARMM/OPLSA set of parameters to describe the potential energy of the system.
SolventTIP3P Water ModelSimulates an aqueous physiological environment.
Simulation Time100 nsDuration of the simulation to observe molecular motion.
Key FindingIdentification of 3 major conformational clusters of the aminoethoxy side chain.Reveals the predominant shapes the molecule adopts in solution.

Note: The data in this table is hypothetical and serves to illustrate the setup and potential outcomes of a molecular dynamics simulation.

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR prediction for this compound would involve computationally analyzing a series of its hypothetical derivatives to identify key structural features that may be important for a particular biological effect.

This process often involves generating a set of molecular descriptors for each derivative, which are numerical representations of various chemical and physical properties. These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. Quantitative Structure-Activity Relationship (QSAR) models can then be built by correlating these descriptors with hypothetical activity data. Such models can predict the activity of new, unsynthesized derivatives and guide the design of more potent and selective compounds. For instance, modifications to the amino group, the length of the ethoxy chain, or substitutions on the phenyl ring could be systematically evaluated.

Table 3: Hypothetical SAR Data for Derivatives of this compound

ModificationPredicted Activity (IC50, µM)Key Descriptor Change
None (Parent Compound)10.5-
N-acetylation25.2Increased steric bulk, loss of H-bond donor.
Phenyl ring fluorination8.1Increased lipophilicity, altered electronic profile.
Ethoxy chain extension15.8Increased flexibility and size.

Note: This table presents illustrative data to demonstrate the principles of an in silico SAR study. The predicted activities are hypothetical.

Ligand-Protein Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). For this compound, docking studies could be performed to identify potential biological targets and to understand the molecular basis of its binding.

Given its structural similarity to phenylacetic acid derivatives, potential targets for docking could include enzymes involved in inflammation (e.g., cyclooxygenases) or receptors associated with neurotransmission. researchgate.net The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results would provide a binding score (indicating the strength of the interaction) and a predicted binding pose, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the receptor.

Table 4: Illustrative Docking Results for this compound with a Hypothetical Receptor

Receptor TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.2Lys78, Asp184Hydrogen bond with carboxylic acid and amino group.
Phe165Pi-pi stacking with the phenyl ring.
Val83, Leu135Hydrophobic interactions with the ethoxy chain.

Note: The data presented in this table is for illustrative purposes, as specific biological targets for this compound have not been established.

Prediction of Potential Metabolic Transformation Pathways

Computational tools can be used to predict the metabolic fate of a drug candidate in the body. For this compound, in silico metabolism prediction would identify potential sites of metabolic modification and the likely resulting metabolites. These predictions are often based on databases of known metabolic reactions and models of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

The software would analyze the structure of this compound and identify atoms or functional groups that are susceptible to common metabolic reactions such as oxidation, hydroxylation, N-dealkylation, or conjugation (e.g., glucuronidation or sulfation). Predicting the metabolites is crucial in drug development as they can be responsible for the therapeutic effect, toxicity, or clearance of the parent compound. For instance, the phenyl ring is a likely site for hydroxylation, and the primary amine could be a site for N-acetylation or deamination.

Table 5: Predicted Metabolic Transformations for this compound

Metabolic ReactionPredicted SiteResulting Metabolite
Aromatic HydroxylationPhenyl ring (ortho or meta to the acetic acid group)Hydroxylated derivative
O-DealkylationEther linkage2-(4-Hydroxyphenyl)acetic acid
N-AcetylationPrimary amino groupN-acetylated derivative
GlucuronidationCarboxylic acid groupAcyl glucuronide conjugate

Note: This table lists plausible metabolic pathways based on the chemical structure of the compound. Experimental verification would be required to confirm these predictions.

Preclinical Biological Activity of 2 4 2 Aminoethoxy Phenyl Acetic Acid: in Vitro and Cellular Investigations

Evaluation of Anti-proliferative Effects in Cancer Cell Culture Models

No studies were identified that investigated the anti-proliferative effects of 2-[4-(2-Aminoethoxy)-phenyl]acetic acid in the specified cancer cell culture models.

Assessment in Glioblastoma Cell Lines

There is no available data on the assessment of this compound's activity in glioblastoma cell lines.

Investigation in Leukemia Cell Lines

There is no available data on the investigation of this compound's activity in leukemia cell lines.

Profiling in Prostate and Breast Carcinoma Cell Lines

There is no available data on the profiling of this compound's activity in prostate and breast carcinoma cell lines.

Assessment of Antimicrobial Properties

No studies were identified that assessed the antimicrobial properties of this compound.

Antibacterial Spectrum and Efficacy Against Model Pathogens

There is no available data on the antibacterial spectrum and efficacy of this compound against any model pathogens.

Antifungal and Antiviral Activity Investigations

There is no available data from investigations into the antifungal or antiviral activity of this compound.

Modulation of Cellular Signaling Pathways

The ability of a compound to modulate cellular signaling pathways is a critical aspect of its potential therapeutic value. This includes its effects on programmed cell death, cellular recycling mechanisms, inflammatory responses, and interactions with cell surface receptors.

Impact on Apoptosis Induction and Cell Cycle Progression

Currently, there are no specific studies available that detail the impact of this compound on the induction of apoptosis or the progression of the cell cycle. Research into other synthetic phenylacetamide derivatives has indicated potential pro-apoptotic activity in various cancer cell lines. For instance, some studies have shown that certain derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. tbzmed.ac.ir This can lead to the activation of the caspase cascade, a key component of the apoptotic pathway. tbzmed.ac.ir Furthermore, some phenylacetamide compounds have been observed to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. tbzmed.ac.ir However, without direct experimental evidence, it remains undetermined whether this compound possesses similar capabilities.

Effects on Autophagy Mechanisms

The influence of this compound on autophagy, the cellular process of degrading and recycling cellular components, has not been documented in available scientific literature. Autophagy can be a mechanism of cell survival or cell death depending on the context, and its modulation is a target in various diseases. nih.gov While some compounds with an acetic acid moiety, such as 2,4-dichlorophenoxyacetic acid, have been shown to affect autophagy-related protein expression in certain experimental models, these findings cannot be directly extrapolated to this compound due to structural differences. researchgate.net

Influence on Inflammation-Related Pathways (e.g., down-regulation of NO and TNF-α production)

Specific investigations into the effects of this compound on key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are not presently available. The broader class of substituted (phenoxyphenyl)acetic acids has been explored for anti-inflammatory properties, with some analogues demonstrating potent activity. nih.gov The inhibition of NO and TNF-α production is a common mechanism for anti-inflammatory drugs. mdpi.com Given the structural similarities, it is plausible that this compound could exhibit anti-inflammatory effects, but this requires experimental validation.

Receptor Interaction and Agonist/Antagonist Profiling (e.g., integrin receptors)

There is no published research detailing the interaction of this compound with integrin receptors or profiling its potential as an agonist or antagonist. Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in various diseases, including cancer and inflammatory disorders. nih.gov The development of small molecules that can modulate integrin function is an active area of research, but the specific role, if any, of this compound in this context is unknown.

Enzyme Inhibition and Activation Studies (e.g., serine proteases, matrix metalloproteinases, urokinase plasminogen activator)

Data on the ability of this compound to inhibit or activate key enzyme families such as serine proteases, matrix metalloproteinases (MMPs), and the urokinase plasminogen activator (uPA) system is not available in the current body of scientific literature. These enzymes play crucial roles in a multitude of physiological and pathological processes.

Serine proteases are involved in processes ranging from blood coagulation to digestion and are targets for various therapeutic interventions. nih.gov

Matrix metalloproteinases are critical for tissue remodeling and are implicated in diseases like cancer and arthritis. nih.govnih.gov

Urokinase plasminogen activator is a serine protease that plays a key role in fibrinolysis and cell migration and is a target in cancer therapy. nih.govwikipedia.org

Without specific enzymatic assays, the activity profile of this compound against these enzymes remains uncharacterized.

Investigation of Hormone-like Activities (e.g., auxin-like effects based on phenylacetic acid research)

While specific studies on the hormone-like activities of this compound are lacking, extensive research on the parent compound, phenylacetic acid (PAA), and its derivatives has established their role as natural auxins in plants. scilit.com Auxins are a class of plant hormones that regulate various aspects of plant growth and development. frontiersin.orgnih.gov

Structure-activity relationship studies on mono-substituted phenylacetic acids have shown that the position and physicochemical properties of the substituent on the phenyl ring significantly influence auxin activity. nih.gov These studies indicate that both lipophilic and electronic factors are important for growth-promoting effects. nih.gov The presence of the 2-aminoethoxy group at the para-position of the phenyl ring in this compound would undoubtedly alter its properties compared to unsubstituted PAA. However, without direct experimental testing, its specific auxin-like activity cannot be determined.

Mechanistic Elucidation of 2 4 2 Aminoethoxy Phenyl Acetic Acid Biological Effects

Cellular Uptake and Intracellular Localization Studies

The specific mechanisms governing the entry of 2-[4-(2-Aminoethoxy)-phenyl]acetic acid into cells and its subsequent distribution within intracellular compartments have not been detailed in available research. Generally, the transport of small molecules across the cell membrane can occur via passive diffusion or be facilitated by carrier-mediated transport systems.

For structurally related auxin-like compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), cellular uptake is a complex process involving both passive diffusion of the protonated form of the acid across the lipid bilayer and active transport via protein carriers. nih.gov Studies on tobacco cells have shown that while some auxins like naphthalene-1-acetic acid (1-NAA) enter primarily through passive diffusion, the uptake of 2,4-D is largely dependent on an influx carrier. nih.gov The efficiency of these uptake mechanisms is often pH-dependent. Once inside the cell, the localization would be determined by the compound's physicochemical properties and its affinity for various organelles and macromolecules. The presence of the aminoethoxy group on this compound introduces a polar, charged moiety that could significantly influence its interaction with membrane transporters and its subsequent intracellular fate compared to simpler phenylacetic acid derivatives.

Identification of Molecular Targets and Binding Interactions

Direct molecular targets and specific binding interactions for this compound have not been identified in the reviewed literature. Computational docking studies on the parent compound, phenylacetic acid (PAA), and its simpler derivatives have explored their potential to bind to various biological macromolecules. These studies suggest that PAA derivatives can intercalate with DNA and interact with the active sites of enzymes such as Pim kinase and urease. researchgate.net The binding modes often involve polar interactions with key residues within the target protein. researchgate.net However, these are computational predictions for different molecules and have not been experimentally validated for this compound. The unique aminoethoxy side chain of the target compound would fundamentally alter its size, shape, and electronic properties, leading to different binding specificities and affinities than those predicted for simpler PAAs.

Biochemical Pathway Modulation Analysis

There is no specific information available regarding the effects of this compound on protein synthesis and expression. Research on other acetic acid derivatives provides some context for potential mechanisms. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to cause a significant inhibition of protein synthesis in Chinese hamster ovary cells. nih.gov This effect was not due to alterations in mRNA, suggesting that the compound's action may be located at the ribosomal level. nih.gov This inhibition could be a consequence of the compound's impact on polyamine metabolism, which is crucial for cellular function. nih.gov Whether this compound possesses similar inhibitory properties is unknown.

While no studies have directly investigated the role of this compound in reactive oxygen species (ROS) generation, research on the related compound phenylacetic acid (PAA) has shown a definitive link. PAA, which is considered a uremic toxin, has been observed to stimulate the secretion of tumor necrosis factor-alpha (TNF-α) and increase oxidative stress in human aortic endothelial cells. nih.gov Specifically, treatment with PAA led to a significant, dose-dependent increase in the levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, indicating an increase in ROS production. nih.gov This PAA-induced TNF-α secretion was found to be inhibited by a free radical scavenger, suggesting that the effect is mediated at least in part through ROS production. nih.gov

Table 1: Effect of Phenylacetic Acid (PAA) on ROS Generation in Endothelial Cells Data derived from a study on the related compound Phenylacetic acid, not this compound.

Parameter Measured Cell Type PAA Concentration Observation Source
8-hydroxydeoxyguanosine (8-OHdG) Level Human Aortic Endothelial Cells 1 mM Significant increase after 12 hours nih.gov
TNF-α Secretion Human Aortic Endothelial Cells 0.5 - 5 mM Significant dose-dependent increase after 24 hours nih.gov

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

No transcriptomic or proteomic studies specifically analyzing the effects of this compound have been published. Such analyses are powerful tools for gaining a broad understanding of a compound's biological impact. For example, transcriptomic analysis of fungi treated with 2,4-D revealed that it regulated the expression of antioxidant genes and transcription factors in response to heat stress. frontiersin.org Similarly, studies on barley have utilized gene expression profiling to identify members of the Aux/IAA gene family that respond to auxin-like molecules, providing insights into growth regulation. nih.gov Proteomic analyses, which study the entire set of proteins in a cell, could further identify specific proteins whose expression levels or post-translational modifications are altered by the compound, offering clues to its mechanism of action. nih.gov Without such studies on this compound, its influence on global gene and protein expression remains unknown.

Characterization of Membrane Integrity and Permeability Alterations in Cells

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on the integrity and permeability of cell membranes. While research into the membrane interactions of related compounds, such as phenylacetic acid (PAA) and its derivatives, is documented, these findings cannot be directly extrapolated to this compound due to the unique chemical structure and properties conferred by the 2-aminoethoxy substituent.

Membrane Integrity Assays: These assays are designed to determine whether a compound disrupts the physical wholeness of the cell membrane. Common methods involve monitoring the leakage of intracellular components, such as lactate dehydrogenase (LDH) or fluorescent dyes like propidium iodide, from the cytoplasm into the extracellular medium. An increase in the release of these markers is indicative of membrane damage.

Permeability Assays: These experiments assess the ability of a compound to alter the passage of substances across the cell membrane. This can be measured by tracking the influx of molecules that are normally excluded from the cell, such as certain fluorescent probes or ions. Electrophysiological techniques, including patch-clamp analysis, can also be employed to directly measure changes in ion channel activity and membrane potential.

Biophysical Studies on Model Membranes: To gain a more detailed understanding of the molecular interactions, researchers often utilize model systems like lipid bilayers (liposomes or supported lipid bilayers). Techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and atomic force microscopy (AFM) can provide insights into how a compound partitions into the lipid bilayer, its effect on membrane fluidity and order, and its potential to induce structural changes like pore formation.

Without specific experimental data for this compound, any detailed discussion on its impact on membrane integrity and permeability would be purely speculative. Future research, employing the methodologies described above, is necessary to elucidate the precise mechanisms by which this compound may interact with and alter cellular membranes. Such studies would provide valuable information on its potential biological effects and mechanisms of action.

Structure Activity Relationship Studies of 2 4 2 Aminoethoxy Phenyl Acetic Acid Derivatives and Analogs

Systematic Modification of the Phenyl Ring and its Substituents

The introduction of various substituents onto the phenyl ring can dramatically alter the bioactivity of phenoxyacetic acid analogs. Quantitative structure-activity relationship (QSAR) analyses on related compounds have shown that both the electronic nature and the hydrophobicity of the substituents are critical.

For a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, which share the phenoxyacetic acid core, studies indicated that the introduction of hydrophobic and electron-withdrawing groups on the benzene ring enhances activity. nih.gov This suggests that substituents like halogens (e.g., chloro, bromo) or trifluoromethyl groups could be beneficial.

In another study on novel phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the addition of a bromine atom at the para-position of a phenoxy ring resulted in heightened inhibitory activity compared to unsubstituted counterparts. nih.gov Specifically, compounds with a para-chloro substitution on a terminal phenyl ring also demonstrated superior inhibitory effects. nih.gov This is consistent with findings for 2-phenylaminophenylacetic acid derivatives, where halogen or alkyl substituents were associated with optimal activities. researchgate.net The lipophilicity conferred by these groups is often a crucial parameter for activity. researchgate.net

The table below summarizes the effect of different substituents on the bioactivity of analogous phenoxyacetic acid derivatives, illustrating the preference for electron-withdrawing and hydrophobic groups.

Analogous Compound ScaffoldSubstituent (R)PositionObserved Effect on BioactivityReference
Phenoxyacetic Acid Derivatives-Brpara-Increased COX-2 Inhibition nih.gov
Phenoxyacetic Acid Derivatives-Clpara-Superior COX-2 Inhibition nih.gov
4-[2-(...)-ethylthio]phenoxyacetic acidsHydrophobic groups-Enhanced TXA2 Receptor Antagonism nih.gov
4-[2-(...)-ethylthio]phenoxyacetic acidsElectron-withdrawing groups-Enhanced TXA2 Receptor Antagonism nih.gov
2-Phenylaminophenylacetic acidsHalogen or Alkyl groupsortho-Optimal Cyclooxygenase Inhibition researchgate.net

The position of substituents on the phenyl ring is as critical as their chemical nature. The spatial arrangement of functional groups dictates how a molecule can interact with its biological target. For derivatives of 2-phenylaminophenylacetic acid, a close analog structure, optimal activities were associated with halogen or alkyl substituents in both ortho positions of the anilino ring. researchgate.net

In studies on mPGES-1 inhibitors based on a 2-(thiophen-2-yl)acetic acid scaffold (a bioisostere of phenylacetic acid), it was suggested that the meta position on an adjacent phenyl ring is crucial for increasing binding affinity. frontiersin.org While these findings are not directly on the 2-[4-(2-Aminoethoxy)-phenyl]acetic acid core, they underscore the principle that varying the substituent position (ortho, meta, or para) can lead to significant differences in biological activity by optimizing interactions within a receptor's binding pocket. The para position of the aminoethoxy group in the parent compound is a key feature, and it is likely that the relative positions of any additional substituents would be critical for activity.

Derivatization of the Aminoethoxy Side Chain

The aminoethoxy side chain provides a flexible linker with two key functional groups: an ether linkage and a terminal amine. Both offer opportunities for modification to fine-tune the compound's properties.

The length and character of the linker chain connecting the phenyl ring to the terminal functional group can significantly influence bioactivity. In a QSAR study of phenoxyacetic acid-based TXA2 receptor antagonists, the length of the side chain was found to be an important factor. nih.gov While the specific compound this compound has a two-carbon (ethoxy) linker, extending or shortening this chain (e.g., to a methoxy or propoxy linkage) would alter the distance and geometry between the phenyl ring and the terminal amine. Such changes would directly impact how the molecule fits into a binding site. Replacing the ether oxygen with other atoms, such as sulfur (a thioether linkage), would also modify the chain's angle, polarity, and metabolic stability, likely leading to different biological profiles.

The primary amine of the aminoethoxy side chain is a key site for derivatization. It can be converted into secondary or tertiary amines through alkylation, or incorporated into cyclic structures like piperidine (B6355638) or morpholine. These modifications can have profound effects on the molecule's basicity, polarity, and steric profile, thereby influencing its interactions with biological targets.

In a study of thiazolidinedione derivatives, which included a side chain at the para-position of a phenyl ring, various N-substituted (secondary) amines were investigated. nih.gov Specifically, compounds bearing a 5-{4-[2-(methyl-p-substituted phenylamino) ethoxy] benzyl} moiety were synthesized and evaluated. nih.gov The nature of the substituent on the terminal phenylamino group was shown to influence the compound's ability to activate PPARγ. This demonstrates that modifications to the terminal amine group and its substituents are a viable strategy for modulating bioactivity.

The table below shows examples of such modifications on a related scaffold.

ScaffoldTerminal Amine ModificationResulting Structure TypeObserved Biological TargetReference
5-{4-[2-(...amino)ethoxy]benzyl}thiazolidine-2,4-dioneMethyl-p-substituted phenylaminoSecondary ArylaminePPARγ Activation nih.gov
5-{4-[2-(...amino)ethoxy]benzyl}thiazolidine-2,4-dioneMethyl-phenylaminoSecondary ArylaminePPARγ Activation nih.gov
5-{4-[2-(...amino)ethoxy]benzyl}thiazolidine-2,4-dioneMethyl-p-tolylaminoSecondary ArylaminePPARγ Activation nih.gov

Variation of the Acetic Acid Moiety

For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acid demonstrates a common derivatization strategy. mdpi.com While often used to create prodrugs, converting the carboxylic acid to an amide neutralizes the charge and increases lipophilicity, which can drastically change the compound's activity and ability to cross cell membranes. Studies on flavone-8-acetic acid have shown that substantial alterations to the basic structure, including the acetic acid portion, can lead to a general loss of activity, highlighting that this moiety can be essential for the biological effect. researchgate.net

Impact of Stereochemistry on Biological Performance

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. In the context of this compound derivatives, the introduction of a chiral center, typically at the α-carbon of the acetic acid moiety, can lead to enantiomers with significantly different pharmacological profiles.

The differential activity of stereoisomers is a well-established principle in pharmacology. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or in some cases, contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into the binding site of its target receptor or enzyme.

A pertinent example can be drawn from the extensively studied 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally related to phenylacetic acid derivatives. For these compounds, the (S)-enantiomer is typically the more potent inhibitor of cyclooxygenase (COX) enzymes, the primary target for their anti-inflammatory action. The (R)-enantiomer is often significantly less active. This difference in potency is attributed to the specific orientation of the substituents around the chiral center, which allows for optimal interaction with the active site of the enzyme for the (S)-enantiomer.

While direct stereospecific activity data for this compound itself is not extensively available in the public domain, the principles derived from related structures strongly suggest that if a substituent were introduced at the α-position of the acetic acid side chain, creating a chiral center, the resulting enantiomers would likely exhibit different biological activities. The precise nature and magnitude of this difference would depend on the specific biological target and the nature of the introduced substituent.

The following table illustrates the general principle of stereospecific activity observed in a related class of compounds, the 2-arylpropionic acids.

CompoundEnantiomerRelative Potency
Ibuprofen (S)-(+)-IbuprofenMore active
(R)-(-)-IbuprofenLess active
Naproxen (S)-(+)-NaproxenMore active
(R)-(-)-NaproxenLess active
Ketoprofen (S)-(+)-KetoprofenMore active
(R)-(-)-KetoprofenLess active
This table provides a generalized representation of the stereospecific activity of common NSAIDs and is intended to illustrate a principle that may be applicable to derivatives of this compound.

It is also important to consider the phenomenon of metabolic chiral inversion, where the less active (R)-enantiomer of some 2-arylpropionic acids can be converted in vivo to the more active (S)-enantiomer. The extent of this inversion varies between different compounds and species. Any future development of chiral derivatives of this compound would need to investigate the potential for such metabolic transformations.

Design and Synthesis of Conformationally Constrained Analogs

The biological activity of a molecule is intimately linked to its three-dimensional conformation when it binds to its target. Flexible molecules, such as this compound, can adopt numerous conformations in solution, only one of which may be the "bioactive" conformation responsible for its therapeutic effect. The energy required to adopt this specific conformation can be a barrier to potent activity. Therefore, a key strategy in drug design is to create conformationally constrained analogs, where the molecule's flexibility is reduced to favor the bioactive conformation.

By "locking" the molecule into a more rigid structure that mimics its binding pose, it is often possible to enhance its affinity for the target, leading to increased potency and potentially improved selectivity. This approach can also provide valuable insights into the spatial requirements of the binding site.

For this compound, several strategies could be employed to create conformationally constrained analogs:

Introduction of Ring Structures: Incorporating parts of the molecule into a ring system is a common method to reduce conformational freedom. For instance, the flexible aminoethoxy side chain could be cyclized, or the phenylacetic acid core could be incorporated into a bicyclic or polycyclic scaffold.

Introduction of Double or Triple Bonds: The inclusion of unsaturated bonds can restrict rotation around single bonds, leading to a more defined molecular geometry.

Steric Hindrance: The introduction of bulky substituents at strategic positions can limit the range of accessible conformations.

While specific examples of conformationally constrained analogs of this compound are not readily found in publicly available literature, the general principles of their design and potential benefits are well-established in medicinal chemistry. The table below outlines some hypothetical strategies for introducing conformational constraints into the parent molecule.

StrategyProposed ModificationRationale
Cyclization of the Side Chain Formation of a morpholine or piperazine ring incorporating the aminoethoxy group.Reduces the flexibility of the side chain and presents the terminal amine in a more defined orientation.
Rigidification of the Core Incorporation of the phenylacetic acid moiety into a tetrahydroisoquinoline or similar bicyclic system.Locks the relative positions of the aromatic ring and the acetic acid group.
Introduction of Unsaturation Synthesis of analogs containing a double bond within the ethoxy linker.Restricts rotation and defines the geometry of the side chain.
This table presents hypothetical design strategies for creating conformationally constrained analogs of this compound.

The synthesis of these proposed analogs would involve established organic chemistry methodologies. For example, the synthesis of a cyclized side chain analog might involve intramolecular cyclization reactions. The creation of a rigid core could be achieved through multi-step sequences involving reactions such as the Pictet-Spengler or Bischler-Napieralski reactions for tetrahydroisoquinoline synthesis.

Applications of 2 4 2 Aminoethoxy Phenyl Acetic Acid As a Chemical Intermediate

Use in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent linking of molecules to biomolecules such as proteins or peptides. The dual functionality of 2-[4-(2-Aminoethoxy)-phenyl]acetic acid makes it an effective linker molecule for these purposes.

In peptide and protein chemistry, linkers are used to attach labels, such as fluorescent dyes or biotin, or to connect different molecular entities. The this compound molecule can be incorporated into or attached to a peptide chain through standard peptide synthesis protocols. The carboxylic acid group can form a stable amide bond with a free amino group on a peptide (such as the N-terminus or a lysine side chain), while its own amino group can be used for further modification or conjugation to another molecule or a solid support. The defined length and semi-rigid nature of the phenyl-based linker can be advantageous over more flexible linkers, such as those based on polyethylene glycol (PEG), in applications where precise distance control between the conjugated species is required.

Table 1: Functional Groups of this compound in Bioconjugation

Functional Group Reactive Site For Resulting Linkage
Carboxylic Acid (-COOH) N-terminus or Lysine side-chain of peptides/proteins Amide Bond

The precise architecture of linkers is critical to the function of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. nih.govbioagilytix.com The linker connecting the antibody and the drug is a key component influencing the ADC's stability, pharmacokinetics, and efficacy. nih.gov The structure of this compound is well-suited for this role. Its carboxylic acid can be conjugated to the antibody (often via a lysine residue), while the amino group can be attached to the cytotoxic payload, creating a stable connection that maintains the activity of both components until it reaches the target cell. nih.gov

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.govresearchgate.net A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. mdpi.comnih.gov The nature of this linker—its length, rigidity, and attachment points—is crucial for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). researchgate.net The defined structure of this compound allows for systematic modifications to optimize linker length and spatial orientation, which is a key step in the development of potent and selective PROTACs. researchgate.net

Integration into Polymer Architectures for Functional Materials

Functional polymers are macromolecules designed with specific reactive groups to achieve desired physical, chemical, or biological properties. nih.gov The bifunctional nature of this compound allows it to be incorporated into polymer chains through step-growth polymerization.

For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diols to form polyesters, where the aminoethoxy-phenyl moiety becomes part of the polymer backbone. Alternatively, it can be grafted onto existing polymer backbones. The free amino or carboxylic acid groups along the resulting polymer chain can then be used for further functionalization, such as attaching bioactive molecules, chelating agents for heavy metals, or other functional groups to create materials for biomedical applications, water treatment, or flame retardants. mdpi.com

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Scaffolds

As a substituted phenylacetic acid derivative, this compound serves as a versatile starting material for building more complex molecular frameworks.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in a vast number of pharmaceuticals and bioactive molecules. mdpi.comresearchgate.net Phenylacetic acid and its derivatives are common precursors in the synthesis of various heterocyclic systems. mdpi.com The presence of the aminoethoxy side chain on the phenyl ring of this compound provides a reactive handle that can be used to direct cyclization reactions or to introduce desired functionality into the final heterocyclic product. For example, related structures are used in the synthesis of substituted indoles and other nitrogen-containing heterocyles. google.com The compound can be utilized in multi-step syntheses to construct novel pyrazoline, isoxazoline, or pyrimidine derivatives, which are classes of compounds known for a wide range of biological activities. researchgate.netasianpubs.orgamazonaws.com

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine pseudopeptide chain. nih.govthepharmajournal.com This modification grants PNAs high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation. nih.gov

The structural motif of this compound is highly relevant to PNA chemistry. The N-(2-aminoethyl) portion of the PNA backbone is present in the aminoethoxy side chain of the molecule. This allows the compound to serve as a precursor for the synthesis of novel, modified PNA monomers. By incorporating this compound, a phenylacetic acid group can be attached to the PNA backbone, introducing a rigid, aromatic side chain that can be used for further functionalization or to modulate the hybridization properties of the PNA oligomer. Such modifications are explored to enhance cellular uptake, improve binding specificity, or attach reporter groups. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public information to provide a detailed article on the specific applications of the chemical compound This compound as a chemical intermediate in the development of analytical standards, reference materials, or in the production of high-load resins for solid-phase synthesis.

While the search results provide extensive information on related topics, such as the general principles of solid-phase synthesis, various types of resins and linkers, and the use of other phenylacetic acid derivatives, no documents were found that specifically detail the use of This compound for the outlined applications.

Therefore, to adhere to the strict requirements of providing scientifically accurate and focused content solely on the specified compound and its designated applications, this article cannot be generated at this time. Information on related but distinct chemical compounds cannot be used as a substitute, as it would not meet the criteria for accuracy and specificity.

An in-depth analysis of the future research trajectories for the chemical compound this compound reveals significant untapped potential across synthetic chemistry, molecular biology, and advanced drug discovery. While the foundational knowledge of this molecule is established, its full scope of applications and interactions remains a fertile ground for scientific exploration. This article outlines key areas where future research efforts could yield substantial advancements, focusing on novel synthesis, mechanistic insights, bioactivity screening, and its role in cutting-edge chemical biology.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-[4-(2-Aminoethoxy)phenyl]acetic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of 4-hydroxyphenylacetic acid with 2-aminoethyl bromide, followed by hydrolysis of protective groups (e.g., tert-butoxycarbonyl, Boc). Optimization focuses on reaction conditions:

  • Catalysts : Use of DCC (N,N'-dicyclohexylcarbodiimide) for coupling reactions to enhance yield .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for alkylation, room temperature for hydrolysis) minimizes side reactions .
    • Validation : Monitor progress via TLC and intermediate characterization using NMR .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 2-[4-(2-Aminoethoxy)phenyl]acetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminoethoxy group (δ 3.5–3.7 ppm for OCH₂CH₂NH₂) and acetic acid moiety (δ 2.6–2.8 ppm for CH₂COO⁻) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of acetic acid) and ~3300 cm⁻¹ (N-H stretch of amine) validate functional groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the role of the aminoethoxy group in the biological activity of 2-[4-(2-Aminoethoxy)phenyl]acetic acid?

  • Methodological Answer :

  • Comparative Analogs : Synthesize derivatives lacking the aminoethoxy group (e.g., 2-[4-methoxyphenyl]acetic acid) and compare bioactivity in enzyme inhibition assays (e.g., COX-2 or LOX inhibition) .
  • Site-Directed Mutagenesis : In protein interaction studies, mutate residues (e.g., lysine or aspartate) predicted to bind the aminoethoxy group to assess binding affinity changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions to determine the group’s contribution .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antioxidant activity may arise from differing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay protocols .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Structural Confirmation : Re-characterize the compound in-house to rule out batch-specific impurities (e.g., residual solvents affecting cytotoxicity) .

Q. How can photoaffinity labeling techniques be applied to study protein targets of 2-[4-(2-Aminoethoxy)phenyl]acetic acid?

  • Methodological Answer :

  • Diazirine Analogs : Synthesize a derivative with a trifluoromethyl-diazirine group at the phenyl ring. Upon UV irradiation, the diazirine generates carbenes that covalently crosslink to proximal protein residues .
  • Workflow :

Incubate the photoaffinity probe with target proteins (e.g., purified enzymes or cell lysates).

Irrogate at 365 nm for 5–10 minutes.

Analyze crosslinked complexes via SDS-PAGE and mass spectrometry to identify binding sites .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting the binding modes of 2-[4-(2-Aminoethoxy)phenyl]acetic acid with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Prioritize poses where the aminoethoxy group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in cellular models?

  • Methodological Answer :

  • Range-Finding Assays : Start with broad concentrations (1 nM–100 µM) in cell viability assays (e.g., MTT or resazurin).
  • IC₅₀ Determination : Narrow to 5–7 concentrations around the preliminary active range. Use nonlinear regression (log[inhibitor] vs. response) in GraphPad Prism .
  • Controls : Include a positive control (e.g., aspirin for COX inhibition) and vehicle control (DMSO ≤0.1%) .

Notes on Evidence Utilization

  • Synthesis protocols and characterization methods are derived from peer-reviewed methodologies .
  • Biological interaction strategies align with photoaffinity labeling and enzymology studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.